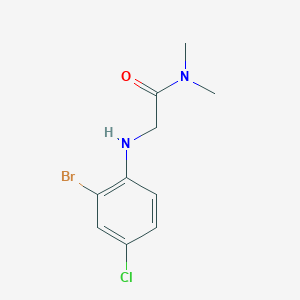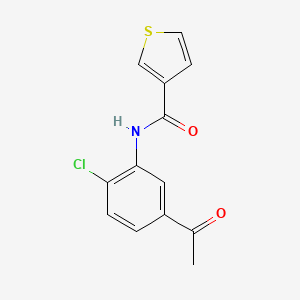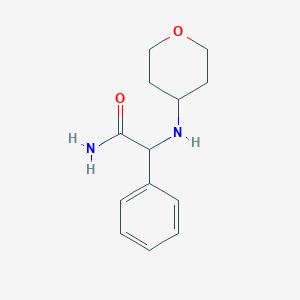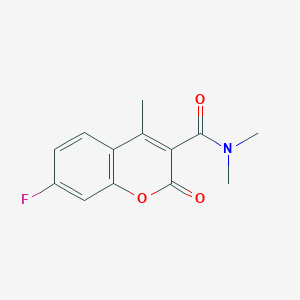![molecular formula C15H16N2O3S B7630578 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid](/img/structure/B7630578.png)
4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid, also known as MTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTB is a member of the thiazole family of compounds and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid is not fully understood. However, it has been suggested that 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid exerts its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid has also been found to inhibit the activity of reactive oxygen species (ROS), which are involved in the development of various diseases such as cancer and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid is its low toxicity and high selectivity towards its target molecules. This makes it an ideal candidate for use in various lab experiments. However, one of the limitations of 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid is its poor solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid. One of the areas of interest is the development of 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid-based drugs for the treatment of various diseases such as cancer and neurodegenerative diseases. Another area of interest is the investigation of the molecular mechanisms of 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid action and the identification of its target molecules. Additionally, the development of novel synthesis methods for 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid and its derivatives is also an area of interest for future research.
Conclusion:
In conclusion, 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anticancer properties make it an attractive candidate for further research. The development of 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid-based drugs and the investigation of its molecular mechanisms of action are areas of interest for future research.
Synthesemethoden
The synthesis of 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid involves the reaction of 4-aminobenzoic acid with 5-methyl-2-thiophenecarboxylic acid chloride in the presence of a base. The resulting product is then subjected to further purification steps to obtain pure 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid.
Wissenschaftliche Forschungsanwendungen
4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid has also been shown to have a protective effect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-[1-(5-methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-3-12(14-16-8-9(2)21-14)17-13(18)10-4-6-11(7-5-10)15(19)20/h4-8,12H,3H2,1-2H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKTZAFKXZIKNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=C(S1)C)NC(=O)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630497.png)
![3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B7630499.png)





![2-Methyl-1-[2-(1-thiophen-2-ylethylamino)ethylsulfanyl]propan-2-ol](/img/structure/B7630541.png)
![5-ethyl-N-[2-(4-hydroxyanilino)-2-oxoethyl]-4-methylfuran-2-carboxamide](/img/structure/B7630544.png)

![2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-piperidin-1-ylethanone](/img/structure/B7630567.png)

![1-[(1-Benzylpiperidin-3-yl)amino]-2-methyl-3-methylsulfanylpropan-2-ol](/img/structure/B7630593.png)
